Cas no 314047-81-9 (2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide)

2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide
- 2-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide
- Benzamide, 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-
- Oprea1_525050
- AKOS000656187
- AB00667331-01
- F0326-0308
- SR-01000405728-1
- Oprea1_872165
- 314047-81-9
- SR-01000405728
- 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
-
- インチ: 1S/C15H9BrClN3OS/c16-11-7-3-1-5-9(11)13(21)18-15-20-19-14(22-15)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21)
- InChIKey: JKYWRYRHVGQKLQ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=CC=C2Cl)S1)(=O)C1=CC=CC=C1Br
計算された属性
- せいみつぶんしりょう: 392.93382g/mol
- どういたいしつりょう: 392.93382g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 83.1Ų
じっけんとくせい
- 密度みつど: 1.660±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.01±0.50(Predicted)
2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0326-0308-2mg |
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
314047-81-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0326-0308-30mg |
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
314047-81-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0326-0308-2μmol |
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
314047-81-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0326-0308-1mg |
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
314047-81-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0326-0308-4mg |
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
314047-81-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0326-0308-3mg |
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
314047-81-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0326-0308-5mg |
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
314047-81-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0326-0308-10μmol |
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
314047-81-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0326-0308-20μmol |
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
314047-81-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0326-0308-15mg |
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
314047-81-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamideに関する追加情報
2-Bromo-N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS No. 314047-81-9)
The compound 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS No. 314047-81-9) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities and synthetic versatility. The molecule incorporates a bromine atom at the para position of the benzamide group and a substituted thiadiazole ring system, which adds complexity and functionality to its structure.
Thiadiazole derivatives have been extensively researched due to their unique electronic properties and ability to act as bioisosteres in drug design. The presence of the thiadiazole ring in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. Recent studies have highlighted the role of such compounds in medicinal chemistry, particularly in the development of anti-inflammatory agents and anticancer drugs.
The synthesis of 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves a multi-step process that typically begins with the preparation of the thiadiazole ring. This is followed by substitution reactions to introduce the bromine and chlorine atoms at specific positions. The final step involves amide bond formation to complete the structure. Advanced techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions and improve yields.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug discovery. Recent research has demonstrated that thiadiazole-containing compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies published in 2023 have shown that analogs of this compound can induce apoptosis in breast cancer cells by targeting specific signaling pathways. These findings underscore the importance of further exploring its pharmacological properties.
In addition to its biological applications, CAS No. 314047-81-9 has also been investigated for its role in materials science. The compound's ability to form stable complexes with metal ions has led to its consideration as a ligand in coordination chemistry. Researchers have reported that it can act as an effective chelating agent for transition metals, which opens up possibilities for its use in catalysis and sensor development.
The structural complexity of 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide makes it an attractive candidate for further modification and functionalization. By introducing additional substituents or altering the existing ones, chemists can tailor its properties for specific applications. For example, modifying the bromine atom could lead to derivatives with enhanced solubility or bioavailability.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided detailed insights into its molecular structure and bonding patterns. Furthermore, computational methods like DFT calculations have been employed to predict its electronic properties and reactivity under different conditions.
In conclusion, CAS No. 314047-81-9, or 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, represents a cutting-edge compound with multifaceted applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in drug discovery and materials science.
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